Benzenecarboximidic acid, 4-methyl-, ethyl ester
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Overview
Description
Benzenecarboximidic acid, 4-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its aromatic ring structure with a carboximidic acid group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarboximidic acid, 4-methyl-, ethyl ester can be synthesized through various methods. One common method involves the reaction of 4-methylbenzenecarboximidic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 4-methylbenzenecarboximidic acid and ethanol.
Reduction: 4-methylbenzenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarboximidic acid, 4-methyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenecarboximidic acid, 4-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation as a prodrug . The molecular targets and pathways involved depend on the specific application and the nature of the ester group.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the methyl group on the aromatic ring.
Methyl benzoate: Similar ester structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylbenzoate: Similar structure but with a different functional group on the aromatic ring.
Uniqueness
Benzenecarboximidic acid, 4-methyl-, ethyl ester is unique due to the presence of both the carboximidic acid group and the ethyl ester group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 4-methylbenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGYIBTEOOAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482548 |
Source
|
Record name | Benzenecarboximidic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-71-4 |
Source
|
Record name | Benzenecarboximidic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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